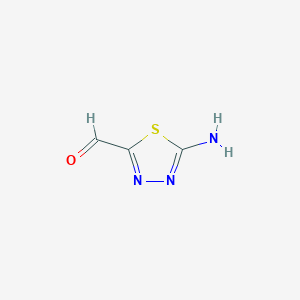

5-Amino-1,3,4-thiadiazole-2-carbaldehyde

Übersicht

Beschreibung

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then oxidized to form the desired carbaldehyde compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Conventional Synthesis | Thiosemicarbazide + Carbon Disulfide | Reflux in Ethanol or DMF | High |

| Industrial Production | Optimized Reaction Conditions | Continuous Flow Reactors | Enhanced |

Medicinal Chemistry Applications

5-Amino-1,3,4-thiadiazole-2-carbaldehyde exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

The compound has shown significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole can inhibit various bacterial strains. For instance, novel derivatives synthesized from this scaffold demonstrated potent activity against Escherichia coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) significantly lower than control drugs .

Anticonvulsant Properties

Recent research has identified derivatives of this compound as potential anticonvulsant agents. One study reported that certain derivatives exhibited protective effects in animal models against induced seizures, outperforming traditional anticonvulsants like valproic acid .

Anticancer Potential

The compound's derivatives have also been explored for anticancer activity. A review highlighted several 1,3,4-thiadiazole derivatives that showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Agricultural Applications

In agriculture, this compound is utilized in the development of agrochemicals. Its ability to act as a chelating agent for metal ions enhances the efficacy of certain pesticides and fertilizers. The compound's role in improving plant resistance to pathogens has been documented through various field studies.

Materials Science Applications

The unique properties of this compound allow it to be used in materials science for creating novel polymers and materials with specific functionalities. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Case Studies

- Antimicrobial Efficacy : A series of studies conducted at Al-Azhar University demonstrated that newly synthesized derivatives exhibited significant antimicrobial activity against multiple strains of bacteria and fungi .

- Anticonvulsant Activity : Research conducted on various 1,3,4-thiadiazole derivatives indicated their effectiveness as anticonvulsants in controlled animal models. The compounds were found to modulate GABAergic transmission effectively .

- Agricultural Field Trials : Field trials have shown that formulations containing this compound significantly reduced disease incidence in crops susceptible to fungal infections.

Wirkmechanismus

The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-1,3,4-thiadiazole-2-thiol

- 5-Amino-1,3,4-thiadiazole-2-sulfonamide

- 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Uniqueness

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications. Additionally, its antimicrobial and potential anticancer properties further distinguish it from other similar compounds .

Biologische Aktivität

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound recognized for its diverse biological activities. This article provides a detailed overview of its biochemical interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the amino group enhances its reactivity and potential for pharmacological applications.

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains. For instance, derivatives of 1,3,4-thiadiazoles have been reported to possess significant antibacterial properties, with some compounds demonstrating minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Anticancer Properties : Studies indicate that this compound can inhibit cancer cell proliferation. For example, it has been shown to reduce cell viability in LoVo and MCF-7 cancer cell lines with IC50 values indicating potent anti-proliferative effects .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes .

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress and apoptosis .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of various enzymes such as carbonic anhydrase. This inhibition can alter metabolic pathways crucial for cell survival and proliferation .

- Cell Signaling Modulation : The compound influences key signaling pathways by modulating the activity of kinases and phosphatases, which are vital for cellular communication and response .

- Metal Chelation : It can chelate metal ions like copper, which can affect enzyme activity and cellular processes dependent on metal cofactors .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

- Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with the compound reduced neuronal damage in models of oxidative stress-induced neurotoxicity.

Eigenschaften

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULDRGZKOHUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449948 | |

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29422-54-6 | |

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.